molecular formula C17H13NO7 B4925989 (3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one

Cat. No.: B4925989
M. Wt: 343.29 g/mol
InChI Key: JMATZNKITZWQLY-YFHOEESVSA-N
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Description

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a nitrofuran and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-one core, followed by the introduction of the nitrofuran and dimethoxyphenyl groups through condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This redox activity is crucial for its antimicrobial and anticancer effects. The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one is unique due to its combination of a furan ring with nitrofuran and dimethoxyphenyl groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-5-(2,4-dimethoxyphenyl)-3-[(5-nitrofuran-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO7/c1-22-11-3-5-13(14(9-11)23-2)15-8-10(17(19)25-15)7-12-4-6-16(24-12)18(20)21/h3-9H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMATZNKITZWQLY-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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